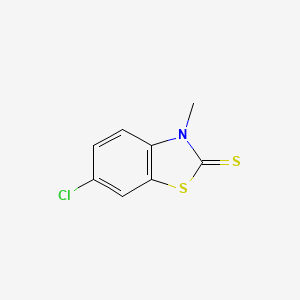
6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione: is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring substituted with a chlorine atom at the 6th position, a methyl group at the 3rd position, and a thione group at the 2nd position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chlorobenzenethiol with acetic anhydride, followed by cyclization under acidic conditions. The reaction conditions often include heating and the use of a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced benzothiazole derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione is used as a building block in organic synthesis
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: In the materials science field, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
6-Chloro-2-methyl-1,3-benzothiazole: Similar structure but with a different substitution pattern.
3-Methyl-1,3-benzothiazole-2-thione: Lacks the chlorine substitution.
6-Chloro-1,3-benzothiazole-2-thione: Lacks the methyl substitution.
Uniqueness: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
21261-85-8 |
|---|---|
Formule moléculaire |
C8H6ClNS2 |
Poids moléculaire |
215.7 g/mol |
Nom IUPAC |
6-chloro-3-methyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H6ClNS2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 |
Clé InChI |
HMTAUYZCPOWDRP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)Cl)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


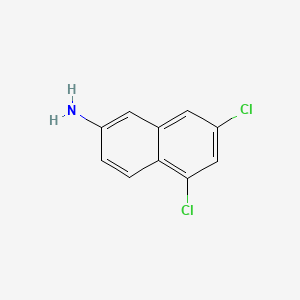

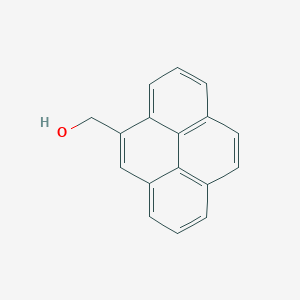
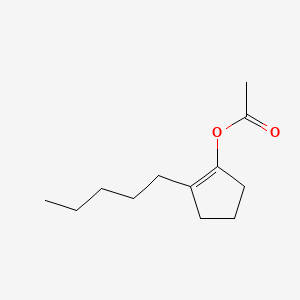
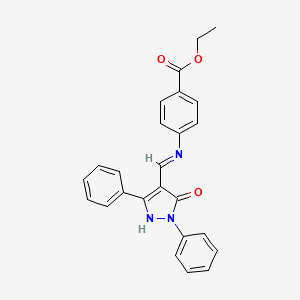
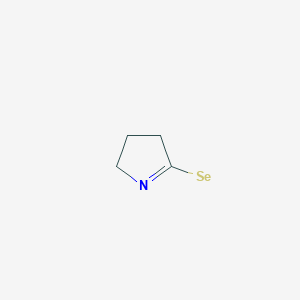
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
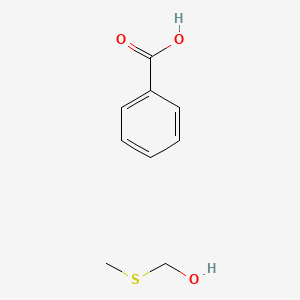
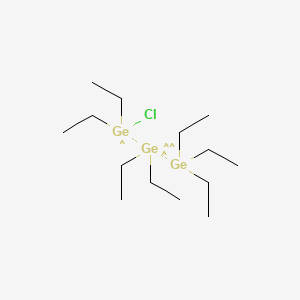


![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
